N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide
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Overview
Description
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzyl group, a methoxy group, and a triazolopyridazine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide typically involves multiple steps. One common method includes the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of protein kinases, modulation of GABA receptors, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
Uniqueness
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-benzyl-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C17H19N5O2/c1-21(12-13-6-4-3-5-7-13)17(23)11-9-15-19-18-14-8-10-16(24-2)20-22(14)15/h3-8,10H,9,11-12H2,1-2H3 |
InChI Key |
GEIPZJZLCYFQAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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